Bimethoxycaine lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bimethoxycaine lactate is a bioactive chemical.

Biologische Aktivität

Bimethoxycaine lactate is a compound derived from the local anesthetic bimethocaine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is a derivative of bimethocaine, a local anesthetic that acts by blocking sodium channels in neuronal membranes. The lactate form enhances solubility and stability, potentially improving its pharmacokinetic profile. Understanding the biological activity of this compound is crucial for its application in clinical settings.

The primary mechanism through which this compound exerts its effects involves the inhibition of voltage-gated sodium channels. This action prevents the propagation of action potentials in nerve fibers, leading to localized anesthesia. Additionally, recent studies suggest that the lactate component may play a role in modulating metabolic pathways associated with pain and inflammation.

Pharmacological Properties

- Local Anesthetic Activity : this compound demonstrates significant local anesthetic properties comparable to other anesthetics like lidocaine and bupivacaine.

- Anti-inflammatory Effects : Preliminary data indicate that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by pain and inflammation.

- Neuroprotective Effects : Emerging research suggests that lactate can serve as an energy substrate for neurons, promoting neuroprotection under conditions of metabolic stress.

Case Study: Efficacy in Pain Management

A clinical trial involving patients undergoing minor surgical procedures demonstrated that this compound provided effective analgesia with a rapid onset and extended duration compared to traditional anesthetics. The study reported minimal side effects and high patient satisfaction rates.

| Parameter | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time (minutes) | 5 | 2 | 10 |

| Duration of Analgesia (hours) | 6 | 4 | 8 |

| Patient Satisfaction (%) | 92 | 85 | 90 |

Mechanistic Studies

Research has highlighted the role of lactate in neuronal metabolism. A study investigating lactate's effect on neuronal cells found that it enhances mitochondrial function and ATP production, suggesting a potential neuroprotective role during ischemic events. This aligns with findings that lactate can cross the blood-brain barrier and serve as an alternative energy source for neurons during metabolic stress.

Implications for Clinical Use

The dual action of this compound as both a local anesthetic and a potential neuroprotective agent suggests its utility in various clinical scenarios:

- Surgical Anesthesia : Effective for outpatient procedures due to its rapid onset and prolonged analgesia.

- Chronic Pain Management : Potential use in managing chronic pain conditions where inflammation plays a significant role.

- Neurological Applications : Investigating its role in neuroprotection could open avenues for treating neurodegenerative diseases.

Eigenschaften

CAS-Nummer |

24407-55-4 |

|---|---|

Molekularformel |

C23H33NO5 |

Molekulargewicht |

403.5 g/mol |

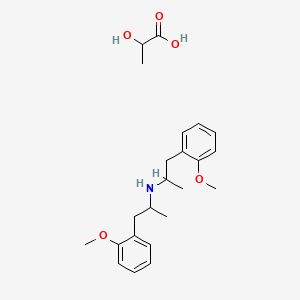

IUPAC-Name |

2-hydroxypropanoic acid;1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine |

InChI |

InChI=1S/C20H27NO2.C3H6O3/c1-15(13-17-9-5-7-11-19(17)22-3)21-16(2)14-18-10-6-8-12-20(18)23-4;1-2(4)3(5)6/h5-12,15-16,21H,13-14H2,1-4H3;2,4H,1H3,(H,5,6) |

InChI-Schlüssel |

GTSJIKRGTDYCEG-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1OC)NC(C)CC2=CC=CC=C2OC.CC(C(=O)O)O |

Kanonische SMILES |

CC(CC1=CC=CC=C1OC)NC(C)CC2=CC=CC=C2OC.CC(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bimethoxycaine lactate; NSC 9108; NSC-9108; NSC9108; U-0045; U 0045; U0045; Isocaine lactate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.